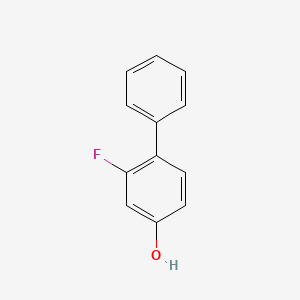

3-Fluoro-4-phenylphenol

説明

Synthesis Analysis

The synthesis of related fluoro-phenyl compounds involves multi-step processes. For instance, 3-Fluoro-4-nitrophenol is synthesized from m-fluoroaniline through diazotization, hydrolysis, nitration, and separation of isomers . Similarly, oligo-2-[(4-fluorophenyl) imino methylene] phenol is synthesized through oxidative polycondensation using air oxygen and NaOCl in an aqueous alkaline medium . These methods indicate that the synthesis of fluoro-phenyl compounds can be complex and may require careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of fluoro-phenyl compounds is characterized using various spectroscopic techniques. For example, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was optimized using HF and DFT calculations, and its vibrational frequencies were studied using infrared spectroscopy . The molecular docking study of this compound suggests that the fluorine atom and the carbonyl group play crucial roles in binding, indicating the importance of these functional groups in the molecular structure .

Chemical Reactions Analysis

The chemical reactions of fluoro-phenyl compounds involve interactions with various reagents and catalysts. The Ullmann coupling reaction is used to synthesize 4-Fluoro-3-phenoxytoluene, demonstrating the ability of fluoro-phenyl compounds to participate in coupling reactions . Additionally, the oxidative polycondensation of fluoro-phenyl compounds indicates that they can undergo oxidation and form oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-phenyl compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's polarity, reactivity, and stability. For example, the thermal degradation study of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes shows that these compounds have good thermal stability . The infrared spectrum and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the compound's vibrational modes and potential for nonlinear optics .

科学的研究の応用

Non-linear Optics

In a study, the optimized molecular geometry , mulliken atomic charges , highest occupied molecular orbitals (HOMO) energy , lowest unoccupied molecular orbitals (LUMO) energy , polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile were predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

Method of Application

The FTIR and FT-Raman spectra were investigated and compared with the observed data . The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound .

Results or Outcomes

The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics . Natural bond orbitals and the thermodynamical properties were also studied by DFT .

Chemical Synthesis

3-Fluoro-4-phenylphenol can be used as a starting material in the synthesis of various organic compounds. It can undergo reactions such as hydrolysis, reduction, and replacement reactions to form different phenolic compounds .

Method of Application

The specific methods of application or experimental procedures can vary greatly depending on the desired product. For example, phenolic esters or ethers can be hydrolyzed to form phenols. Quinones can be reduced to form phenols. An aromatic amine can be replaced by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .

Results or Outcomes

The results or outcomes of these reactions would be the formation of different phenolic compounds. These compounds can have a wide range of applications in various fields such as pharmaceuticals, dyes, and polymers .

Safety And Hazards

特性

IUPAC Name |

3-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYRUOZNLRMSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363421 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-phenylphenol | |

CAS RN |

477860-13-2 | |

| Record name | 3-fluoro-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)